molecular formula C21H36O3 B237081 16-Hydroxyheneicosatrienoic acid CAS No. 131426-25-0

16-Hydroxyheneicosatrienoic acid

Cat. No. B237081
CAS RN: 131426-25-0
M. Wt: 336.5 g/mol
InChI Key: AVADUGBYWLGYJT-FZRYAELESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Hydroxyheneicosatrienoic acid (16-HHT) is a bioactive lipid mediator that is generated from arachidonic acid metabolism. It is a member of the hydroxyeicosatetraenoic acid (HETE) family of eicosanoids. 16-HHT has been shown to play an important role in various physiological and pathological processes, including inflammation, vascular biology, and cancer.

Mechanism of Action

The exact mechanism of action of 16-Hydroxyheneicosatrienoic acid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to activate PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. Moreover, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 16-Hydroxyheneicosatrienoic acid in lab experiments include its availability and ease of synthesis. Additionally, this compound is a stable compound that can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that it is a potent bioactive lipid mediator that can have pleiotropic effects on cells. Therefore, it is important to carefully control the concentration of this compound used in experiments to avoid non-specific effects.

Future Directions

There are several future directions for research on 16-Hydroxyheneicosatrienoic acid. One area of interest is the development of novel therapeutic agents that target this compound signaling pathways. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Moreover, more research is needed to determine the role of this compound in other physiological processes, such as lipid metabolism and immune function.

Synthesis Methods

16-Hydroxyheneicosatrienoic acid is synthesized by the action of the enzyme 15-lipoxygenase (15-LOX) on arachidonic acid. 15-LOX is expressed in various tissues, including the liver, lung, and vascular endothelium. The enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then further metabolized to this compound.

Scientific Research Applications

16-Hydroxyheneicosatrienoic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress.

properties

CAS RN

131426-25-0

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

(9E,12Z,14Z,16S)-16-hydroxyhenicosa-9,12,14-trienoic acid

InChI

InChI=1S/C21H36O3/c1-2-3-14-17-20(22)18-15-12-10-8-6-4-5-7-9-11-13-16-19-21(23)24/h4,6,10,12,15,18,20,22H,2-3,5,7-9,11,13-14,16-17,19H2,1H3,(H,23,24)/b6-4+,12-10-,18-15-/t20-/m0/s1

InChI Key

AVADUGBYWLGYJT-FZRYAELESA-N

Isomeric SMILES

CCCCC[C@@H](/C=C\C=C/C/C=C/CCCCCCCC(=O)O)O

SMILES

CCCCCC(C=CC=CCC=CCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCCCCC(=O)O)O

synonyms

16-HHTE
16-hydroxyheneicosatrienoic acid

Origin of Product

United States

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